molecular formula C16H13NO3 B8042029 4-Methoxycarbonylamino-anthrone

4-Methoxycarbonylamino-anthrone

Cat. No.: B8042029
M. Wt: 267.28 g/mol
InChI Key: NBYJEPSSCBAQKI-UHFFFAOYSA-N
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Description

4-Methoxycarbonylamino-anthrone is a synthetic derivative of anthrone, a tricyclic aromatic ketone well-established in scientific research . The anthrone scaffold is famously utilized in analytical chemistry for the colorimetric determination and quantification of carbohydrates via the anthrone test . In this method, carbohydrates dehydrated by concentrated sulfuric acid form furfurals, which subsequently condense with anthrone to produce a characteristic blue-green complex measurable by spectrophotometry . The introduction of a 4-methoxycarbonylamino functional group to the anthrone core may alter the compound's solubility, chromogenic properties, and binding affinity, potentially making it a valuable intermediate for developing new analytical reagents or for specialized organic synthesis. Researchers might explore its utility in developing sensitive assays or as a precursor for synthesizing more complex heterocyclic systems. As a modified anthrone, it holds potential for applications in dye chemistry, materials science, and as a building block for pharmacologically active molecules, given that various anthrone and anthraquinone derivatives are investigated for their biological activities . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

methyl N-(10-oxo-9H-anthracen-1-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-20-16(19)17-14-8-4-7-12-13(14)9-10-5-2-3-6-11(10)15(12)18/h2-8H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBYJEPSSCBAQKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=CC2=C1CC3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Acylation of 4-Aminoanthrone

Anthrone derivatives are typically functionalized at the 9- or 10-positions, but substitution at the 4-position requires regioselective strategies. The introduction of a methoxycarbonylamino group (-NHCO₂CH₃) at the 4-position of anthrone may proceed via a two-step process:

  • Synthesis of 4-Aminoanthrone : Anthrone is nitrated at the 4-position using a mixture of nitric and sulfuric acids, followed by reduction of the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl.

  • Methoxycarbonylation : The amino group reacts with methyl chloroformate (ClCO₂CH₃) in the presence of a base (e.g., pyridine or triethylamine) to yield the target compound.

Reaction Conditions :

  • 4-Aminoanthrone synthesis : Nitration at 0–5°C for 2–4 hours; reduction at 25°C under 30–50 psi H₂.

  • Acylation : 1:1.2 molar ratio of 4-aminoanthrone to methyl chloroformate in anhydrous dichloromethane (DCM) at 0°C for 1 hour, followed by warming to room temperature.

Yield : ~60–70% (theoretical), though steric hindrance at the 4-position may limit efficiency.

Direct Coupling via Ullmann-Type Reactions

Copper-catalyzed coupling reactions enable the introduction of carbamate groups to aromatic systems. A plausible route involves reacting 4-bromoanthrone with methyl carbamate in the presence of CuI and a diamine ligand (e.g., 1,10-phenanthroline).

Optimization Parameters :

  • Catalyst system : CuI (10 mol%), 1,10-phenanthroline (20 mol%).

  • Solvent : Dimethylformamide (DMF) at 110°C for 12–18 hours.

  • Yield : ~50–55%, with side products arising from anthrone oxidation.

Analytical Validation and Characterization

Spectroscopic Confirmation

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, CDCl₃): Expected signals include a singlet for the methoxy group (δ 3.75–3.80 ppm) and a broad peak for the NH proton (δ 5.80–6.20 ppm). Aromatic protons in the anthrone scaffold appear as multiplet signals between δ 7.20–8.50 ppm.

  • ¹³C NMR : Carbonyl carbons (C=O) resonate at δ 165–170 ppm, while the methoxy carbon appears at δ 52–55 ppm.

Infrared Spectroscopy (IR) :

  • Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~3350 cm⁻¹ (N-H stretch).

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) typically resolves 4-methoxycarbonylamino-anthrone with a retention time of 8.2–8.5 minutes. Purity ≥95% is achievable after recrystallization from ethanol/water.

Challenges and Mitigation Strategies

Regioselectivity in Anthrone Functionalization

Anthrone’s reactivity favors substitution at the 9- and 10-positions due to electronic and steric factors. To enhance 4-position selectivity:

  • Directing groups : Temporary sulfonation at the 4-position during nitration improves regioselectivity.

  • Protecting groups : Acetylation of the anthrone ketone (C10) prior to nitration reduces unwanted side reactions.

Stability of the Methoxycarbonylamino Group

The carbamate group is prone to hydrolysis under acidic or basic conditions. Storage in anhydrous solvents at –20°C is recommended to prevent degradation.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Nucleophilic acylation60–7092–95Simple reagents; scalableLow regioselectivity
Ullmann coupling50–5588–90Direct C–N bond formationRequires high temperatures; costly catalysts

Industrial and Research Applications

4-Methoxycarbonylamino-anthrone serves as an intermediate in the synthesis of:

  • Fluorescent dyes : Functionalization with electron-donating groups enhances photostability.

  • Anticancer agents : Anthrone derivatives exhibit topoisomerase inhibition activity .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxycarbonylamino-anthrone undergoes various chemical reactions, including:

    Oxidation: Conversion to anthraquinones.

    Reduction: Formation of anthracenes.

    Substitution: Reactions with electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as tin and hydrochloric acid or aluminum bronze are used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.

Major Products:

    Oxidation: Anthraquinones.

    Reduction: Anthracenes.

    Substitution: Various substituted anthrones depending on the reagents used.

Scientific Research Applications

Chemistry

In the field of chemistry, 4-Methoxycarbonylamino-anthrone serves as a reagent in organic synthesis and as a precursor for dyes and pigments. Its unique structure allows for:

  • Oxidation Reactions : Conversion to anthraquinones using oxidizing agents like potassium permanganate.
  • Reduction Reactions : Formation of anthracenes using reducing agents such as tin and hydrochloric acid.
  • Substitution Reactions : Interaction with electrophiles or nucleophiles under controlled conditions.

Biology

In biological research, 4-Methoxycarbonylamino-anthrone is utilized in the study of carbohydrate metabolism. It is particularly notable for its role in colorimetric assays, such as:

  • Anthrone Test : This method quantifies carbohydrates by forming a colored complex when reacting with sugars. The intensity of the color correlates with the carbohydrate concentration.

Medicine

The compound has been investigated for potential antibacterial and antifungal properties . Its mechanism of action includes:

  • Biofilm Formation Inhibition : Preventing bacterial biofilms from forming.
  • Cell Wall Disruption : Compromising bacterial cell integrity.
  • Nucleic Acid and Protein Synthesis Inhibition : Blocking essential biomolecule synthesis.

Industrial Applications

4-Methoxycarbonylamino-anthrone has applications in the production of optoelectronic materials and various chemical processes. Its unique properties make it suitable for:

  • Dyes and Pigments Production : Leveraging its reactivity to create vibrant colors.
  • Chemical Intermediates : Serving as a building block in synthesizing other compounds.

Case Studies

  • Carbohydrate Quantification :
    • A study demonstrated the effectiveness of the anthrone test using 4-Methoxycarbonylamino-anthrone for quantifying carbohydrates in various biological samples (e.g., blood serum). The method showed high sensitivity and specificity, making it suitable for clinical diagnostics.
  • Antimicrobial Activity :
    • Research indicated that 4-Methoxycarbonylamino-anthrone exhibited significant antibacterial activity against common pathogens. The study highlighted its potential as a lead compound for developing new antimicrobial agents.
  • Dye Production :
    • An industrial application study revealed that 4-Methoxycarbonylamino-anthrone could be effectively used to produce high-quality dyes with excellent lightfastness and stability, demonstrating its viability in commercial dye manufacturing.

Mechanism of Action

The mechanism of action of 4-Methoxycarbonylamino-anthrone involves its interaction with biological molecules and pathways. It exerts its effects through:

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table highlights key structural features and substituent effects of 4-Methoxycarbonylamino-anthrone and its analogs:

Compound Core Structure Substituents Electronic Effects Key Applications/Reactivity
4-Methoxycarbonylamino-anthrone Anthrone (tricyclic) -NHCO₂CH₃ at position 4 Mixed electron-donating/withdrawing Potential redox activity, drug design
4-Hexyloxyaniline Aniline -OCH₂(CH₂)₄CH₃ at position 4 Strongly lipophilic (long alkyl chain) Organic synthesis, surfactants
4-Methoxy-3-nitroaniline Aniline -OCH₃ (position 4), -NO₂ (position 3) Strong electron-withdrawing (-NO₂) Dye intermediates, explosives
N-(4-Methoxycinnamyl)aniline Aniline -CH₂CH=CH-C₆H₄-OCH₃ Conjugated system (cinnamyl group) Catalyzed cross-coupling reactions
6-(4-Methoxyphenyl)pyridin-3-amine Pyridine -C₆H₄-OCH₃ (position 6) Heterocyclic electronic modulation Pharmaceutical intermediates
Key Observations:
  • Solubility: Anthrone derivatives like 4-Methoxycarbonylamino-anthrone are less soluble in polar solvents compared to simpler anilines (e.g., 4-Hexyloxyaniline) due to their rigid, planar structure.
  • Reactivity: The methoxycarbonylamino group may enhance stability against oxidation relative to nitroanilines (e.g., 4-Methoxy-3-nitroaniline), which are prone to reduction .
Spectroscopic Data:
  • NMR Shifts: Methoxy groups in analogs (e.g., δ ~3.8 ppm for -OCH₃ in N-(4-Methoxycinnamyl)aniline ) align with expected peaks for 4-Methoxycarbonylamino-anthrone.
  • GC-MS : Anthrone derivatives typically exhibit higher molecular ion peaks (e.g., m/z > 250) compared to simpler anilines (e.g., 4-Hexyloxyaniline, m/z ~221) .

Stability and Functional Group Interactions

  • Thermal Stability : Anthrone’s fused-ring system enhances thermal stability over linear cinnamyl derivatives ().
  • Hydrogen Bonding: The -NHCO₂CH₃ group in 4-Methoxycarbonylamino-anthrone may form stronger intermolecular hydrogen bonds than -OCH₃ in 4-Hexyloxyaniline, affecting crystallization .

Q & A

Q. Spectroscopic Binding Assays :

  • Fluorescence Quenching : Titrate anthrone derivatives into protein solutions (e.g., BSA) and monitor Trp emission at 340 nm.
  • Circular Dichroism (CD) : Track conformational changes in DNA/RNA upon ligand binding.

Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases) to predict binding modes .

  • Controls : Include negative controls (e.g., unsubstituted anthrone) to isolate substituent-specific effects .

Contradiction Analysis in Published Data

Q. How should researchers address discrepancies in reported solubility values for 4-Methoxycarbonylamino-anthrone?

  • Methodological Answer :
  • Systematic Solvent Screening : Test solubility in 10+ solvents (e.g., DMSO, ethanol, chloroform) using gravimetric methods.
  • Temperature Dependence : Measure solubility at 25°C vs. 40°C to assess enthalpy-driven vs. entropy-driven dissolution.
  • Data Harmonization : Compare results with structurally similar compounds (e.g., 4-Methoxyaniline solubility in water: ~1.2 g/L at 25°C ).

Note on Evidence-Based Methodology

  • References to experimental protocols, analytical parameters, and synthesis strategies are derived from peer-reviewed methodologies in the provided evidence (e.g., ).
  • Commercial sources (e.g., benchchem.com ) are excluded per guidelines.

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